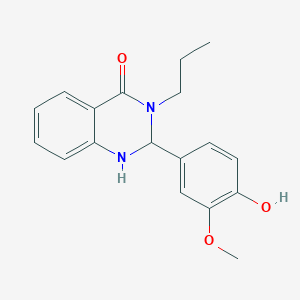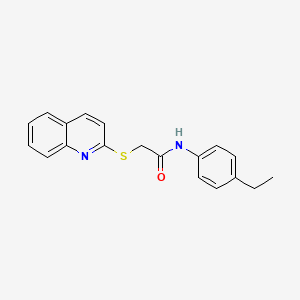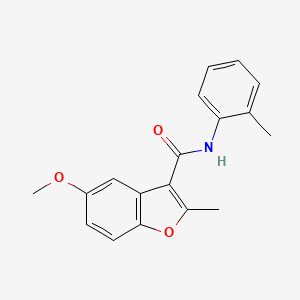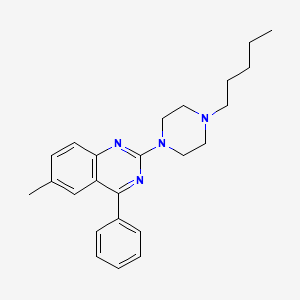
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as PQQ, is a redox cofactor that plays a crucial role in the regulation of cellular functions. PQQ was first discovered in 1979 as a cofactor for bacterial dehydrogenases. Since then, PQQ has been found to be present in a wide range of organisms, including humans. The unique properties of PQQ have made it a subject of intense scientific research.
Mécanisme D'action
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone acts as a redox cofactor, which means that it is involved in the transfer of electrons in cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is involved in the regulation of cellular functions, including the production of energy and the maintenance of cellular integrity. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also acts as an antioxidant, which means that it helps to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of energy in cells, which can improve overall cellular function. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to improve cognitive function, including memory and learning. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is stable and easy to work with, which makes it a useful tool for studying cellular processes. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations for lab experiments. It can be difficult to obtain in large quantities, which can limit its use in certain types of experiments. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and heat, which can affect its stability.
Orientations Futures
There are several future directions for research on 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new methods for synthesizing 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the investigation of the potential therapeutic applications of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, including its use in the treatment of neurological disorders and cardiovascular disease. Additionally, researchers are interested in exploring the potential role of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in the regulation of cellular metabolism and the production of energy in cells.
Méthodes De Synthèse
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a variety of methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from precursor compounds. Microbial synthesis involves the use of bacteria to produce 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone through fermentation. Plant synthesis involves the extraction of 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone from plants that naturally produce it.
Applications De Recherche Scientifique
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a wide range of scientific research applications. It has been found to have antioxidant properties, which make it useful in the prevention and treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 2-(4-hydroxy-3-methoxyphenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has also been found to have neuroprotective properties, which make it useful in the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-10-20-17(12-8-9-15(21)16(11-12)23-2)19-14-7-5-4-6-13(14)18(20)22/h4-9,11,17,19,21H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKVFSDMOXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)


![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)


![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)